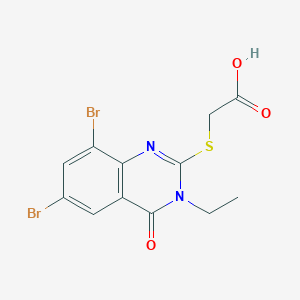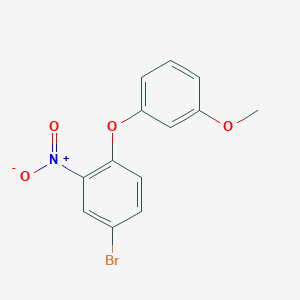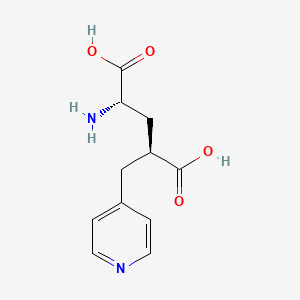
(4S)-4-(4-Pyridylmethyl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(4-Pyridylmethyl)-L-glutamic acid is a chiral compound with a pyridylmethyl group attached to the fourth carbon of L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Pyridylmethyl)-L-glutamic acid typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamic acid and 4-pyridylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Pyridylmethyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The pyridylmethyl group can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(4S)-4-(4-Pyridylmethyl)-L-glutamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(4-Pyridylmethyl)-L-glutamic acid involves its interaction with specific molecular targets. The pyridylmethyl group allows for binding to certain enzymes or receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(4-Pyridylmethyl)-D-glutamic acid: The enantiomer of the compound with different stereochemistry.
4-(4-Pyridylmethyl)-L-glutamic acid: A compound with a similar structure but lacking the chiral center.
4-(4-Pyridylmethyl)-D-glutamic acid: Another enantiomer with different stereochemistry.
Uniqueness
(4S)-4-(4-Pyridylmethyl)-L-glutamic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-(pyridin-4-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(16)17)6-8(10(14)15)5-7-1-3-13-4-2-7/h1-4,8-9H,5-6,12H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |
InChI Key |
RJUNCMAQAGYVHI-IUCAKERBSA-N |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CN=CC=C1CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


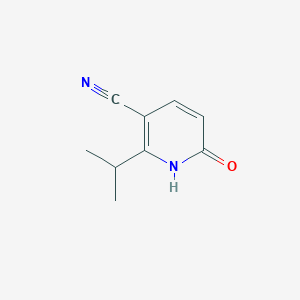


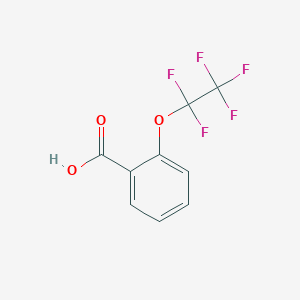

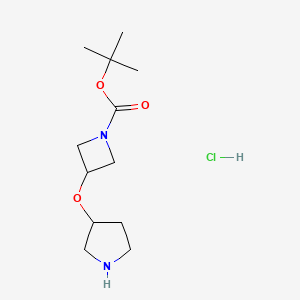
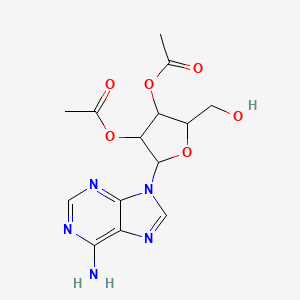
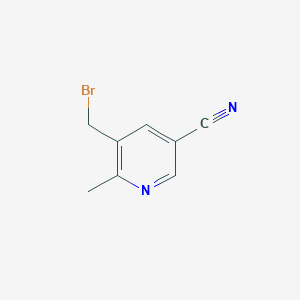

![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12998828.png)
![6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12998835.png)
